molecular formula C8H9F3N2O2 B2937968 1-Prop-2-enoyl-3-(2,2,2-trifluoroethyl)imidazolidin-4-one CAS No. 2224528-07-6

1-Prop-2-enoyl-3-(2,2,2-trifluoroethyl)imidazolidin-4-one

Cat. No. B2937968
CAS RN: 2224528-07-6
M. Wt: 222.167
InChI Key: NUAMIODUUIFZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Prop-2-enoyl-3-(2,2,2-trifluoroethyl)imidazolidin-4-one, also known as TFMIM, is a chemical compound that has gained attention in scientific research due to its unique properties. TFMIM is a white crystalline powder that is soluble in organic solvents, and it has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 1-Prop-2-enoyl-3-(2,2,2-trifluoroethyl)imidazolidin-4-one is not fully understood, but it has been suggested to act as a nucleophile in organic reactions and as a ligand in metal-catalyzed reactions. In terms of its potential anti-inflammatory and anti-cancer properties, this compound may act through the inhibition of specific enzymes or pathways involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in animal studies, suggesting its potential as a safe compound for use in scientific research. However, the biochemical and physiological effects of this compound are not well understood and require further investigation.

Advantages and Limitations for Lab Experiments

One advantage of 1-Prop-2-enoyl-3-(2,2,2-trifluoroethyl)imidazolidin-4-one is its high purity and yield when synthesized through certain methods. This compound also has potential as a versatile reagent in organic synthesis and as a ligand in metal-catalyzed reactions. However, the limitations of this compound include its limited availability and the need for further investigation into its biochemical and physiological effects.

Future Directions

For the study of 1-Prop-2-enoyl-3-(2,2,2-trifluoroethyl)imidazolidin-4-one include further investigation into its potential as an anti-inflammatory and anti-cancer agent. Additionally, the synthesis methods for this compound could be optimized to increase yield and purity. The biochemical and physiological effects of this compound could also be further studied to better understand its potential applications in scientific research.

Synthesis Methods

1-Prop-2-enoyl-3-(2,2,2-trifluoroethyl)imidazolidin-4-one can be synthesized through various methods, including the reaction of 2,2,2-trifluoroethylamine with ethyl acetoacetate in the presence of acetic acid and sodium acetate. Another method involves the reaction of 2,2,2-trifluoroethylamine with ethyl acetoacetate in the presence of p-toluenesulfonic acid. These methods have been used to obtain this compound with high yields and purity.

Scientific Research Applications

1-Prop-2-enoyl-3-(2,2,2-trifluoroethyl)imidazolidin-4-one has been used in scientific research for various applications, including as a reagent in organic synthesis and as a ligand in metal-catalyzed reactions. This compound has also been studied for its potential as an anti-inflammatory agent and as a potential treatment for cancer. In one study, this compound was found to inhibit the growth of breast cancer cells in vitro, suggesting its potential as a novel therapeutic agent.

properties

IUPAC Name

1-prop-2-enoyl-3-(2,2,2-trifluoroethyl)imidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-2-6(14)12-3-7(15)13(5-12)4-8(9,10)11/h2H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAMIODUUIFZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(=O)N(C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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